Caproic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZZWVXGSFPDMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2, Array | |
| Record name | CAPROIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/859 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | HEXANOIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1167 | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10051-44-2 (sodium salt), 13476-79-4 (copper(2+) salt), 16571-42-9 (manganese(2+) salt), 19455-00-6 (potassium salt), 38708-95-1 (calcium salt) | |
| Record name | Caproic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142621 | |
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DSSTOX Substance ID |
DTXSID7021607 | |
| Record name | Hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Caproic acid appears as a white crystalline solid or colorless to light yellow solution with an unpleasant odor. Insoluble to slightly soluble in water and less dense than water. Contact may severely irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make perfumes., Liquid; Liquid, Other Solid, Colorless or slightly yellow oily liquid with an odor of Limburger cheese; [Hawley] White solid or colorless to light yellow solution with an unpleasant odor; [CAMEO] Clear colorless liquid with a stench; [MSDSonline], Solid, OILY COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to very pale yellow, oily liquid/cheesy, sweat-like odour | |
| Record name | CAPROIC ACID | |
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| Record name | Hexanoic acid | |
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| Record name | Caproic acid | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | HEXANOIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | Hexanoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/265/ | |
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Boiling Point |
396 to 397 °F at 760 mmHg (NTP, 1992), 205.8 °C, 202.00 to 203.00 °C. @ 760.00 mm Hg, 205 °C | |
| Record name | CAPROIC ACID | |
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| Record name | Caproic acid | |
| Source | Human Metabolome Database (HMDB) | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Flash Point |
220 °F (NTP, 1992), 215 °F (102 °C) (Open cup), 102 °C o.c. | |
| Record name | CAPROIC ACID | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Solubility |
5 to 10 mg/mL at 72 °F (NTP, 1992), In water, 1.03X10+4 mg/L at 25 °C, Readily sol in ethanol, ether., 10.3 mg/mL, Solubility in water, g/100ml at 20 °C: 1.1, miscible with alcohol, most fixed oils, ether, 1 ml in 250 ml water | |
| Record name | CAPROIC ACID | |
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| Record name | Caproic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000535 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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| Record name | Hexanoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/265/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.927 (USCG, 1999) - Less dense than water; will float, 0.929 at 20 °C/4 °C, Relative density (water = 1): 0.93, 0.923-0.928 | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Hexanoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/265/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
4.01 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.01 (Air = 1), Relative vapor density (air = 1): 4.0 | |
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| URL | https://cameochemicals.noaa.gov/chemical/859 | |
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Vapor Pressure |
0.2 mmHg at 68 °F ; 1 mmHg at 158 °F; 20 mmHg at 233.2 °F (NTP, 1992), 0.04 [mmHg], Vapor pressure, Pa at 20 °C: 27 | |
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Color/Form |
Oily liquid | |
CAS No. |
142-62-1, 67762-36-1, 68603-84-9, 70248-25-8 | |
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| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Caproic acid | |
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| Record name | HEXANOIC ACID | |
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Melting Point |
27 °F (NTP, 1992), -3.4 °C, -4.00 to -3.00 °C. @ 760.00 mm Hg, -3 °C | |
| Record name | CAPROIC ACID | |
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| Record name | HEXANOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6813 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Caproic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000535 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | HEXANOIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1167 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Advanced Biosynthesis and Bioproduction Methodologies for Caproic Acid
Microbial Fermentation Pathways and Mechanisms
The microbial production of caproic acid primarily relies on a process known as chain elongation, which utilizes the reversed β-oxidation pathway. This metabolic route allows for the extension of short-chain fatty acids into more valuable medium-chain fatty acids like this compound.
The reversed β-oxidation (RBO) pathway is a four-step process that effectively reverses the catabolic β-oxidation of fatty acids. In this anabolic sequence, an acyl-CoA molecule is elongated by two carbons in each cycle through the condensation of an acetyl-CoA. This pathway is a carbon and energy-efficient method for synthesizing this compound. nih.gov
The core of the RBO pathway involves the sequential action of four key enzymes: a thiolase, a 3-hydroxyacyl-CoA dehydrogenase, an enoyl-CoA hydratase, and an enoyl-CoA reductase. The cycle begins with the condensation of an acetyl-CoA with a primer molecule, typically another acetyl-CoA or a short-chain acyl-CoA like butyryl-CoA, to form a β-ketoacyl-CoA. This intermediate is then reduced, dehydrated, and reduced again to yield an acyl-CoA that is two carbons longer than the starting molecule. uts.edu.au This cycle can be repeated to produce longer-chain fatty acids.
The production of this compound via this pathway is dependent on the availability of electron donors and acceptors. Common electron donors include ethanol (B145695) and lactic acid, which are converted to acetyl-CoA, providing the necessary building blocks and reducing equivalents (in the form of NADH) for the chain elongation process. nih.gov Short-chain fatty acids such as acetic acid and butyric acid act as electron acceptors and primer molecules for the elongation. frontiersin.org For instance, acetic acid can be elongated to butyric acid, which is then further elongated to this compound. mdpi.com
Several microbial species are known to perform chain elongation, with Clostridium kluyveri being one of the most well-studied organisms for this compound production from ethanol and acetate (B1210297). nih.gov Other microorganisms, including those from the family Ruminococcaceae, have also been identified as potent this compound producers, particularly from lactate-containing feedstocks. researchgate.net
Metabolic flux analysis (MFA) is a powerful tool used to quantify the flow of metabolites through a metabolic network, providing insights into the regulation and efficiency of biosynthetic pathways. In the context of this compound fermentation, MFA helps to understand the distribution of carbon from various substrates into different products and biomass, identifying potential bottlenecks and competing pathways.
A study investigating lactate-based chain elongation demonstrated that the ratio of substrate to inoculum significantly impacts carbon flux. At an optimal substrate to inoculum ratio, a majority of the carbon from lactate (B86563) is directed towards the chain elongation process. However, at higher substrate loadings, a greater proportion of the carbon is channeled into the acrylate (B77674) pathway, leading to increased production of propionate (B1217596) and valerate (B167501) at the expense of this compound. frontiersin.org
Table 1: Carbon Flux Distribution in Lactate-Based Chain Elongation at Different Substrate to Inoculum (S/I) Ratios
| S/I Ratio (mmol-C/g-VSS) | Carbon Flux to Chain Elongation (%) | Carbon Flux to Propionate and Valerate Production (%) |
|---|---|---|
| 100 | 72.6 | 16.4 |
This table illustrates how increasing the substrate to inoculum ratio can shift the carbon flux away from the desired this compound production pathway towards the formation of other organic acids. Data sourced from a study on lactate-based chain elongation. frontiersin.org
By applying techniques like 13C-MFA, researchers can trace the path of labeled carbon atoms through the metabolic network, providing a detailed map of carbon flow and enabling the identification of specific enzymatic reactions that limit or divert flux away from this compound synthesis. This knowledge is crucial for targeted metabolic engineering strategies aimed at optimizing this compound production.
The final and critical step in the biosynthesis of this compound via the reversed β-oxidation pathway is the transfer of the CoA group from caproyl-CoA to an acceptor molecule, releasing free this compound. This reaction is catalyzed by a family of enzymes known as CoA-transferases.
A key enzyme in this process is Butyryl/Caproyl-CoA:Acetate CoA-transferase . This enzyme facilitates the transfer of the CoA moiety from either butyryl-CoA or caproyl-CoA to acetate, resulting in the formation of butyrate (B1204436) or caproate, respectively, and acetyl-CoA. nih.govacs.org The characterization of these enzymes is vital for understanding and optimizing the final step of this compound production.
Research on the CoA-transferase from Ruminococcaceae bacterium CPB6, a potent this compound producer, has revealed important functional details. This particular enzyme, referred to as CPB6-CoAT, can utilize both butyryl-CoA and caproyl-CoA as substrates. However, its catalytic efficiency is significantly higher with caproyl-CoA, suggesting a specialization towards this compound synthesis. nih.govacs.orgfrontiersin.org In contrast, the CoA-transferase from Clostridium tyrobutyricum, a known butyrate producer, exhibits activity only towards butyryl-CoA, highlighting the specificity of these enzymes. nih.govacs.orgfrontiersin.org
Table 2: Catalytic Efficiency of CoA-Transferases
| Enzyme | Substrate | Catalytic Efficiency (kcat/Km) [s⁻¹·mM⁻¹] |
|---|---|---|
| CPB6-CoAT | Butyryl-CoA | 1.2 |
| CPB6-CoAT | Caproyl-CoA | 4.6 |
| BEY8-CoAT | Butyryl-CoA | 3.8 |
This table compares the catalytic efficiencies of CoA-transferases from a this compound producer (CPB6-CoAT) and a butyric acid producer (BEY8-CoAT), demonstrating the higher efficiency of CPB6-CoAT for caproyl-CoA. Data sourced from studies on the characterization of these enzymes. nih.govacs.orgfrontiersin.org
Bioreactor System Design and Operational Strategies
The successful translation of microbial this compound production from the laboratory to an industrial scale hinges on the design and operation of efficient bioreactor systems. Key strategies focus on enhancing yield, productivity, and economic viability.
Continuous production in bioreactors offers several advantages over batch fermentation for this compound synthesis, including higher volumetric productivity and improved process stability. In a continuous system, fresh medium is continuously fed to the bioreactor, while the fermentation broth containing the product is simultaneously removed. This mode of operation can maintain the microbial culture in a state of high metabolic activity, leading to sustained and high-rate production of this compound. researchgate.net
One of the major challenges in this compound fermentation is product inhibition, where the accumulation of this compound in the fermentation broth can become toxic to the producing microorganisms, thereby limiting further production. Continuous production, coupled with in-line product extraction, is an effective strategy to overcome this limitation. Techniques such as membrane liquid-liquid extraction can be integrated into the bioreactor system to continuously remove this compound from the fermentation broth, keeping its concentration below inhibitory levels. This approach has been shown to achieve high n-caproate production rates, for example, an average of 3.38 g L⁻¹ d⁻¹ over an extended period.
Furthermore, continuous systems allow for better control of process parameters such as pH, which is critical as the accumulation of this compound can lead to a drop in pH, inhibiting microbial activity. researchgate.net By continuously monitoring and adjusting the pH, optimal conditions for chain elongation can be maintained.
The ability to operate under non-sterile conditions is a significant advantage for the industrial-scale production of this compound, as it drastically reduces the costs and complexity associated with sterilization of the feedstock and bioreactor. researchgate.net The chain elongation process for this compound production has been successfully demonstrated in open-culture systems, also known as reactor microbiomes. researchgate.net These systems utilize mixed microbial communities, which can be more robust and resilient to fluctuations in feedstock composition and operating conditions compared to pure cultures.
In non-sterile fermentation, the operating conditions, such as a mildly acidic pH (around 5.5), can be used to select for the desired chain-elongating microorganisms while suppressing the growth of undesirable microbes like methanogens. The use of complex, non-sterile feedstocks, such as yeast-fermentation beer from the corn-to-ethanol industry or mixed organic waste, has been successfully demonstrated for long-term, stable production of this compound. researchgate.net
Multi-Stage Fermentation Systems (e.g., Two-Step Anaerobic Fermentation)
In the first stage, complex organic materials are hydrolyzed and fermented into a mixture of short-chain fatty acids (SCFAs), alcohols (like ethanol), and hydrogen. This acidogenic phase is typically operated at a lower pH and a shorter HRT to favor the rapid growth of acid-forming bacteria. The effluent from this stage, rich in intermediates, is then transferred to a second reactor.
The second stage is dedicated to chain elongation, where the SCFAs and alcohols are converted into medium-chain fatty acids (MCFAs), primarily this compound. This reactor is maintained at conditions optimal for chain-elongating bacteria, generally a near-neutral pH (around 6.0-7.0) and a longer HRT. researchgate.net This separation prevents the inhibition of sensitive chain-elongating microorganisms by the rapid acidification that can occur in single-stage systems. researchgate.net A study utilizing sorghum as a feedstock demonstrated this two-step process effectively. In the first step, different fermentations were optimized to produce butyric acid, lactic acid, and ethanol. These fermentation broths were then combined in a second step and inoculated with a this compound-producing consortium, significantly increasing the final this compound yield. sciopen.com Research on food waste has also shown that a two-stage system can achieve higher caproate production rates and concentrations compared to single-stage configurations. researchgate.net
Microbial Consortia and Pure Cultures in this compound Production
The biological production of this compound is carried out by a specialized group of anaerobic bacteria capable of chain elongation via the reverse β-oxidation pathway. Both pure cultures and complex microbial consortia are utilized in this process.
Clostridium kluyveri : Considered the model organism for chain elongation, C. kluyveri is renowned for its ability to synthesize this compound from ethanol and acetic acid. nih.govnih.gov It can also utilize propanol (B110389) and butyric acid as substrates but is unable to ferment sugars. nih.gov The optimal growth conditions for C. kluyveri are typically a neutral pH around 6.8 and a temperature of approximately 35°C. nih.govresearchgate.net Its metabolic pathways have been extensively studied, providing a fundamental understanding of the biochemistry of this compound synthesis. nih.gov
Caproiciproducens : This genus plays a key role in this compound formation, particularly in fermentations rich in lactic acid. nih.gov Strains like Caproiciproducens sp. R1, isolated from Baijiu pit mud, have been shown to efficiently convert lactic acid into this compound. nih.gov In fermentations using sorghum, Caproiciproducens was found to be the main contributor to this compound formation, with its relative abundance increasing significantly during the later stages of fermentation. sciopen.com
Clostridium sensu stricto 12 : Members of this group have been identified as being positively correlated with this compound production in fermentation systems. sciopen.com They are often part of the microbial consortia that effectively convert organic wastes into this compound. nih.gov
Pseudoclavibacter : While not a primary chain elongator, Pseudoclavibacter has also been found to have a positive correlation with this compound content during fermentation processes, suggesting a supportive or synergistic role within the microbial community. sciopen.com
Ruminococcaceae bacterium CPB6 : This bacterium is a potent producer of this compound, utilizing lactate as an electron donor. proquest.comnih.gov Isolated from a reactor microbiome, strain CPB6 can produce high concentrations of this compound from lactate-containing wastewater under non-sterile conditions. proquest.combohrium.com It prefers acidic initial pH conditions (5.0-6.5) and temperatures between 30-40°C. proquest.com This strain is considered a powerful workhorse for recovering this compound from industrial waste streams rich in lactate. proquest.com
| Bacterial Strain | Primary Substrates | Key Characteristics | Optimal pH | Optimal Temperature (°C) |
|---|---|---|---|---|
| Clostridium kluyveri | Ethanol, Acetic Acid, Butyric Acid nih.gov | Model organism for chain elongation; cannot utilize sugars. nih.gov | ~6.8 nih.govresearchgate.net | ~35 researchgate.net |
| Caproiciproducens | Lactic Acid, Fructose (B13574) sciopen.comnih.gov | Key producer in lactate-based fermentations; found in various anaerobic environments. nih.gov | 5.5 - 9.0 nih.gov | Not specified |
| Clostridium sensu stricto 12 | Intermediates from organic waste | Positively correlated with this compound production in mixed cultures. sciopen.com | Not specified | Not specified |
| Pseudoclavibacter | Intermediates from organic waste | Shows positive correlation with this compound content; likely plays a synergistic role. sciopen.com | Not specified | Not specified |
| Ruminococcaceae bacterium CPB6 | Lactic Acid, Acetic Acid, Butyric Acid proquest.comresearchgate.net | Highly efficient producer from lactate; isolated from reactor microbiomes. proquest.com | 5.0 - 6.5 proquest.com | 30 - 40 proquest.com |
The choice between pure cultures and mixed microbial consortia for this compound production involves a trade-off between process control and operational resilience.
Single Strains : Pure cultures offer highly predictable and specific production, simplifying downstream processing. However, they are generally more susceptible to contamination and fluctuations in feedstock, often requiring sterile conditions and defined media, which increases operational costs. mdpi.comdtu.dk
Mixed Microbial Cultures : Mixed cultures, or reactor microbiomes, are significantly more robust and versatile. They can handle non-sterile, complex, and variable waste streams due to their broader metabolic capabilities and functional redundancy. nih.govacs.orgrepec.org This resilience makes them well-suited for valorizing low-cost organic waste. nih.gov Studies have shown that mixed cultures can achieve higher and faster this compound production compared to single strains. For example, a mixed culture including C. kluyveri produced 13.97 g/L of this compound from cheese whey, substantially more than a pure C. kluyveri culture under similar conditions. mdpi.com The inherent stability of these communities allows for long-term, continuous operation. nih.gov
The productivity of a mixed culture relies on a complex web of microbial interactions.
Synergistic Interactions : A key synergy is the division of labor, where hydrolytic and acidogenic bacteria break down complex substrates into intermediates (like acetate, lactate, and ethanol) that chain elongators then consume. researchgate.net Another crucial interaction is syntrophy, particularly with methanogens. Chain elongation by organisms like C. kluyveri produces hydrogen, which can cause feedback inhibition. Methanogens consume this hydrogen, reducing its partial pressure and thereby promoting more efficient this compound synthesis. nih.govresearchgate.net
Competitive Interactions : Competition for substrates is a major factor. For instance, methanogens can compete with chain elongators for acetate. frontiersin.org Similarly, lactic acid bacteria and acetic acid bacteria can proliferate under certain conditions, producing large amounts of lactic and acetic acid, respectively. This can lower the pH to levels that inhibit the growth of this compound producers. frontiersin.org Therefore, managing these competitive interactions, often through pH control or the use of specific inhibitors, is essential for steering the fermentation towards maximal this compound yield. frontiersin.org
Substrate Utilization and Electron Donor/Acceptor Dynamics
The economic feasibility of this compound biosynthesis is greatly enhanced by using low-value, abundant organic waste streams as feedstocks. nih.govacs.org The process relies on the reverse β-oxidation pathway, where an electron donor (commonly ethanol or lactic acid) is used to elongate an electron acceptor (a short-chain fatty acid like acetic or butyric acid). researchgate.net
Organic Fraction of Municipal Solid Waste (OFMSW) and Supermarket Food Waste (SFW) : These heterogeneous wastes are rich in carbohydrates and other organics, making them excellent substrates. nih.govacs.org Fermentation of these feedstocks can produce the necessary SCFAs and sometimes electron donors internally. Often, external electron donors like ethanol are added to maximize this compound production rates and yields. nih.govacs.orgacs.org Studies have demonstrated successful this compound production from both OFMSW and SFW in lab- and pilot-scale reactors. nih.govacs.orgresearchgate.net
Cheese Whey : As a byproduct of the dairy industry, cheese whey is rich in lactose, which is readily fermented into lactic acid. unipd.itresearchgate.net This makes cheese whey an ideal feedstock, as the lactic acid produced serves as a prime electron donor for chain elongation. nih.gov Mixed culture fermentation of cheese whey has achieved high concentrations of this compound, demonstrating an effective waste valorization route. mdpi.com For instance, co-digesting cheese whey with sewage sludge yielded this compound as the most abundant organic acid under optimal conditions. unipd.itresearchgate.net
Sorghum : Starch-rich energy crops like sorghum can also be used. A two-step fermentation process has been developed where sorghum is first converted into separate broths rich in butyric acid, lactic acid, and ethanol. sciopen.com These intermediates are then combined to fuel the chain elongation process, leading to a final this compound concentration of 6.65 g/L. sciopen.com
| Feedstock | Key Intermediates/Electron Donors | Reported this compound Concentration/Yield | Reference |
|---|---|---|---|
| Organic Fraction of Municipal Solid Waste (OFMSW) | SCFAs (internal), Ethanol (external) | Up to 12.6 g/L nih.gov | nih.gov |
| Supermarket Food Waste (SFW) | SCFAs (internal), Ethanol (external) | Successfully used in pilot-scale systems. nih.govacs.org | nih.govacs.org |
| Cheese Whey | Lactic Acid (internal) | Up to 13.97 g/L (with mixed culture) mdpi.com | mdpi.com |
| Sorghum | Butyric Acid, Lactic Acid, Ethanol (produced in Step 1) | Up to 6.65 g/L sciopen.com | sciopen.com |
Short-Chain Fatty Acid and Ethanol Co-Substrate Systems
The co-fermentation of short-chain fatty acids (SCFAs) and ethanol is a cornerstone of this compound biosynthesis via the reverse β-oxidation pathway. acs.orgnih.gov In this process, ethanol serves as the primary electron donor, providing the necessary reducing power for the chain elongation of SCFAs, which act as electron acceptors. mdpi.com This microbial conversion is an effective strategy for producing medium-chain fatty acids (MCFAs) like this compound from various organic feedstocks. acs.orgnih.gov
The process of chain elongation can be performed under non-sterile conditions and in a continuous production mode, making it an industrially attractive method. acs.orgnih.gov Research has demonstrated that the gradual feeding of ethanol in bioreactors can lead to high titers of this compound, reaching up to 13.36 g/L with a carbon conversion efficiency of 81.91%. x-mol.net The concentration of ethanol is a critical parameter, as excessive concentrations can be toxic to the microbial community and inhibit this compound production. nih.gov For instance, one study found that an ethanol concentration of 15.34 g/L was optimal when co-fermented with lactate, achieving a this compound yield of 4.51 g/L. nih.gov The efficiency of ethanol utilization is also a key factor; at a long hydraulic retention time (HRT) of 4 days, ethanol consumption per mole of MCFA produced was found to be significantly lower (0.87 ± 0.07 mol C/mol C) compared to a short HRT of 1 day (1.83 ± 0.31 mol C/mol C). frontiersin.org
Key microorganisms involved in this process, such as Clostridium kluyveri, are known for their ability to elongate acetate and butyrate into caproate using ethanol. The cooperative activity of microbial consortia, including species like Clostridium_sensu_stricto_12, DMER64, Paraclostridium, Thermovirga, and Sporanaerobacter, has been identified as crucial for efficient this compound biosynthesis from ethanol and butanoic acid. mdpi.comresearchgate.net
Utilization of Lactic Acid as an Electron Donor
Lactic acid, a common fermentation product from carbohydrate-rich waste streams, has emerged as a promising electron donor for this compound production. fao.org This process offers a sustainable route to convert waste-derived lactate into a valuable biochemical. Several studies have demonstrated the feasibility and efficiency of using lactic acid for chain elongation.
The bacterium Megasphaera hexanoica has been shown to effectively use lactate as an electron donor, achieving a this compound concentration of 8.9 g/L in fermentation. nih.govresearchgate.net When compared to fructose as an electron donor, lactate resulted in a more than three-fold increase in both specific titer and specific productivity. nih.govresearchgate.net Furthermore, the simultaneous use of lactate and fructose as co-electron donors led to a significant enhancement in MCFA production, with a maximum caproate productivity of 20.9 g/L/day. nih.govresearchgate.net
Other studies have explored the co-fermentation of lactate and ethanol. The presence of an optimal amount of ethanol can have a synergistic effect, leading to a more stable pH and higher reducing power, which enhances caproate production. nih.gov However, excessive ethanol can be inhibitory. nih.gov Research has also highlighted the importance of the lactate to butyrate ratio, with varying productivities reported based on the specific conditions implemented. researchgate.net The microbial communities in these systems are often dominated by chain elongators like Caproiciproducens. fao.org
Investigation of Glucose and D-Galactitol as Carbon Sources
Glucose, a readily available monosaccharide from biomass, can serve as a carbon source for this compound production. The bacterium Caproicibacterium lactatifermentans is capable of utilizing glucose for growth and caproate synthesis. asm.org However, comparative studies have shown that while this bacterium exhibits robust growth on glucose, caproate synthesis is more active when lactate is the substrate. asm.org Transcriptomic analysis revealed that genes involved in the reverse β-oxidation pathway for caproate synthesis were upregulated under lactate conditions, whereas genes responsible for biomass synthesis were upregulated under glucose conditions. asm.org Bioenergetic analysis suggests that the ATP yield from lactate conversion to caproate is significantly lower than from glucose, which may drive the upregulation of the reverse β-oxidation pathway for cell survival on lactate. asm.org
D-Galactitol, a sugar alcohol, has also been identified as a potential carbon source for this compound production. The bacterium Caproiciproducens galactitolivorans was isolated for its ability to produce this compound from galactitol. nih.gov This discovery expands the range of potential feedstocks for the biotechnological production of this compound.
Process Parameter Optimization in Fermentation
The optimization of process parameters is critical for maximizing the efficiency and yield of this compound fermentation. Key parameters that significantly influence microbial activity and product selectivity include pH, temperature, and the carbon-to-nitrogen ratio.
Influence of pH on Microbial Activity and this compound Production
The pH of the fermentation environment is a crucial factor that affects the growth of this compound-producing bacteria and their metabolic pathways. nih.gov Generally, neutral to mildly acidic conditions are favorable for this compound synthesis. fao.orgnih.gov
Research has shown that pH can act as a selection pressure for different microbial communities and metabolic outcomes. For instance, in lactic acid fermentation, pH values below 6 tend to favor chain elongation to this compound, with communities dominated by Caproiciproducens. fao.org Conversely, pH values above 6 can lead to a shift towards propionic and acetic acid production by communities dominated by Veillonella and Aminobacterium. fao.org The maximum productivity of hexanoic acid (715 mg/L/d) has been observed at a pH of 6. nih.gov For Clostridium kluyveri, a key this compound producer, the optimal pH for production is around 7.0, with one study achieving a concentration of 21.2 g L−1 when the pH was maintained at 6.8. nih.govnih.gov
The pH also influences the toxicity of undissociated this compound; lower pH levels increase the concentration of the undissociated form, which can be inhibitory to microbial cells. nih.gov Therefore, maintaining the pH in a range of 5 to 6 can be a suitable strategy to balance methanogenic inhibition and the toxic effects of the product. nih.gov
Optimization of Temperature for Mesophilic this compound-Producing Bacteria
Temperature is another critical parameter that directly impacts the growth rate and metabolic activity of microorganisms involved in this compound production. The majority of known this compound-producing bacteria are mesophilic, with optimal growth and production occurring in the temperature range of 30–40°C. nih.gov
Studies have consistently shown that mesophilic conditions are preferable to thermophilic conditions for this compound synthesis. researchgate.net For example, reducing the temperature from 55°C to 30°C in a sequencing batch reactor resulted in a threefold increase in the selectivity for this compound. nih.govresearchgate.net In one study, the highest yield of this compound (3.66 g/L) was achieved at a cultivation temperature of 37°C. researchgate.net Another study identified the maximal productivities of hexanoic and octanoic acids at 35°C. nih.gov The optimal temperature for Clostridium kluyveri is reported to be 34°C. nih.gov Operating within the optimal mesophilic range is therefore essential for maximizing the efficiency of this compound fermentation. researchgate.net
Effects of Carbon-to-Nitrogen (C/N) Ratio on Product Selectivity and Carbon Distribution
A study investigating the effects of the C/N ratio on this compound production from ethanol and butanoic acid found that a range of 3 to 25 was optimal for synthesis. mdpi.com The highest concentration of this compound (6175.9 mg/L) was achieved at a C/N ratio of 3, with a selectivity of 60.8% and an electron efficiency of 72.9%. mdpi.comresearchgate.net At this C/N ratio, approximately 77% of the consumed carbon was converted to this compound. mdpi.com
Deviations from the optimal C/N range can lead to undesirable outcomes. A low C/N ratio of 1 resulted in the enrichment of acetic acid-producing bacteria and a significant decrease in this compound concentration. mdpi.comresearchgate.net Conversely, high C/N ratios (58, 75, and 100) also led to a decrease in this compound concentration by 26.2%, 35.4%, and 39.4%, respectively, compared to the optimal ratio of 3. mdpi.comresearchgate.net These findings highlight the importance of carefully controlling the C/N ratio to direct the metabolic flux towards this compound and away from competing products like acetic acid. mdpi.com
Interactive Data Table: Effect of C/N Ratio on this compound Production
| C/N Ratio | Max. This compound (mg/L) | Selectivity (%) | Electron Efficiency (%) | Carbon to this compound (%) |
| 1 | ~1914 | Low | Low | 29.8 |
| 3 | 6175.9 | 60.8 | 72.9 | 77 |
| 15 | ~5000 | ~60 | 68 | 72 |
| 25 | 4999.5 | ~60 | Not specified | 69 |
| 58 | 4561 | Not specified | Not specified | Not specified |
| 75 | 3989 | Not specified | 47.9 | 51 |
| 100 | 3745 | Not specified | Not specified | 59 |
Role of Hydrogen Partial Pressure in Fermentation Systems
The partial pressure of hydrogen (PH2) within the fermentation system is a critical parameter that significantly influences the thermodynamics and kinetics of this compound biosynthesis. The process of chain elongation, where shorter-chain carboxylic acids are elongated to medium-chain fatty acids like this compound, is energetically sensitive to the concentration of dissolved hydrogen. mdpi.com
From a thermodynamic standpoint, the anaerobic oxidation of electron donors such as ethanol to acetate, a key step in providing the building blocks for chain elongation, is only feasible when the PH2 is maintained at a low level. acs.org This is because the reaction has a positive standard Gibbs free energy, and the removal of hydrogen is necessary to pull the reaction forward. acs.org Consequently, a low PH2 creates a favorable thermodynamic environment for the oxidation of substrates and the subsequent elongation to this compound.
Conversely, an elevated PH2 can have several detrimental effects on the fermentation process. High concentrations of dissolved hydrogen can inhibit the activity of hydrogen-producing microorganisms, leading to a metabolic shift away from the desired acidogenic pathways. mdpi.com This can result in the accumulation of more reduced byproducts, such as alcohols, instead of the desired carboxylic acids. mdpi.com Therefore, maintaining a low PH2 is essential for maximizing the yield and selectivity of this compound. Strategies to achieve this include co-culturing with hydrogen-consuming microorganisms, such as hydrogenotrophic methanogens (though their activity needs to be controlled to prevent competition), or physical methods like gas stripping. mdpi.com
| Parameter | Effect on this compound Production | Reference |
|---|---|---|
| Low Hydrogen Partial Pressure (PH2) | Favorable for the thermodynamics of ethanol oxidation to acetate, a precursor for chain elongation. Promotes efficient fermentation. | acs.org |
| High Hydrogen Partial Pressure (PH2) | Inhibits hydrogen-producing bacteria and can shift metabolism towards the production of undesirable alcohols. Reduces the efficiency of this compound synthesis. | mdpi.com |
Competitive Metabolic Pathways and Inhibition Strategies
Mechanisms and Mitigation of Methanogenesis Competition
The primary mechanisms of competition are:
Hydrogenotrophic methanogenesis: Methanogens consume hydrogen to reduce carbon dioxide to methane (B114726). As low hydrogen partial pressure is crucial for the thermodynamics of chain elongation, the activity of hydrogenotrophic methanogens can disrupt this delicate balance. acs.orgresearchgate.net
Acetoclastic methanogenesis: Acetate, a key building block for this compound, can be directly converted to methane and carbon dioxide by acetoclastic methanogens. acs.org
Several strategies have been developed to mitigate methanogenic competition:
pH Control: Maintaining a slightly acidic pH (typically between 5.0 and 6.0) can effectively inhibit the growth and activity of most methanogens, which generally prefer neutral to slightly alkaline conditions. acs.orgnih.gov
Chemical Inhibition: Specific chemical inhibitors can be used to target methanogens. 2-bromoethanesulfonate (B1233127) (2-BES) is a commonly used inhibitor that specifically targets an enzyme in the methanogenesis pathway. acs.orgasm.org
Hydraulic Retention Time (HRT): Operating the fermenter at a short HRT can wash out the slower-growing methanogens while retaining the faster-growing acid-producing bacteria. nih.govnih.gov
Thermodynamic Inhibition: The addition of alternative electron acceptors, such as nitrate (B79036) or sulfate, can create a thermodynamically more favorable pathway for electron flow than methanogenesis. frontiersin.orgfrontiersin.org
| Mitigation Strategy | Mechanism of Action | Reference |
|---|---|---|
| pH Control (acidic) | Inhibits the growth and enzymatic activity of methanogens. | acs.orgnih.gov |
| Chemical Inhibitors (e.g., 2-BES) | Specifically targets and inhibits key enzymes in the methanogenic pathway. | acs.orgasm.org |
| Short Hydraulic Retention Time (HRT) | Washes out slower-growing methanogens from the fermentation system. | nih.govnih.gov |
| Alternative Electron Acceptors | Provides a more thermodynamically favorable pathway for electron flow, outcompeting methanogenesis. | frontiersin.orgfrontiersin.org |
Diversion of Carbon Flow from Undesirable Products
The accumulation of acetate beyond what is required for chain elongation can occur, particularly under conditions of excessive ethanol oxidation. acs.org Strategies to mitigate this include controlling the hydrogen partial pressure, as a higher PH2 can thermodynamically disfavor further ethanol oxidation to acetate. acs.org
Propionate formation is another competing pathway, and its presence can be detrimental as it is not as readily elongated to this compound. The production of propionate is influenced by the oxidation-reduction potential (ORP) of the system, with less negative ORP values favoring its formation. mdpi.com Maintaining a highly reducing environment can therefore help to prevent the diversion of carbon towards propionate. mdpi.com
Lactate is a common intermediate in the fermentation of carbohydrates and can be a precursor for this compound. nih.gov However, under certain conditions, lactate can accumulate or be converted to other products. Controlling the pH is a key factor in directing lactate towards chain elongation, with mildly acidic conditions (pH < 6) favoring its conversion to this compound. nih.gov Adjusting the ratio of lactate to acetate in the feedstock can also optimize the carbon flow towards this compound. researchgate.net
Metabolic engineering of the microbial catalysts is an emerging strategy to redirect carbon flow. iastate.edunih.gov By knocking out genes responsible for the production of undesirable byproducts and overexpressing enzymes in the chain elongation pathway, it is possible to create more efficient and selective biocatalysts for this compound production. nih.gov
Co-production of this compound with Other Valuable Byproducts (e.g., Hydrogen)
The biological production of hydrogen, often referred to as dark fermentation, occurs during the initial stages of acidogenesis where organic substrates are broken down into simpler organic acids, alcohols, carbon dioxide, and hydrogen. researchgate.net The chain elongation process that produces this compound is often hydrogenogenic rather than hydrogenotrophic, meaning it can also produce hydrogen. researchgate.net
The co-production of this compound and hydrogen is influenced by several operational parameters:
Substrate: The choice of substrate can significantly impact the yields of both products. For example, using a feedstock rich in both sugars and carboxylates, such as acid whey, has been shown to support the mutual coexistence of dark fermentation and chain elongation processes. nih.gov
Hydraulic Retention Time (HRT): A shorter HRT can favor the co-production of hydrogen and this compound while inhibiting methanogenesis. nih.gov
pH: The pH of the fermentation medium affects the metabolic pathways and microbial communities. While slightly acidic conditions are generally favorable for this compound production, the optimal pH for hydrogen production may differ, necessitating a careful balance. google.com
Studies have demonstrated the successful co-production of this compound and hydrogen from various waste streams. For instance, in a continuous process using acid whey, shortening the HRT to 2.5 days resulted in average production rates of 1.78 L of H₂/L/day and 133.4 mmol C/L/day of caproate, with almost complete inhibition of methanogenesis. nih.gov This highlights the potential for integrated biorefinery approaches that valorize organic waste into multiple valuable products.
| Parameter | Effect on Co-production | Reference |
|---|---|---|
| Substrate Composition (e.g., sugars and carboxylates) | Can support both dark fermentation (for H₂) and chain elongation (for this compound). | nih.gov |
| Short Hydraulic Retention Time (HRT) | Favors co-production by retaining acid and hydrogen producers while washing out methanogens. | nih.gov |
| pH | Requires careful optimization to balance the optimal conditions for both hydrogen and this compound production. | google.com |
Advanced Analytical Methodologies for Caproic Acid Quantification and Characterization
High-Performance Liquid Chromatography (HPLC) Methodologies
Reversed-phase HPLC (RP-HPLC) is a cornerstone technique for the analysis of moderately polar compounds like caproic acid. Its versatility and robustness allow for the effective separation and quantification of this fatty acid from complex sample matrices.
The development of a reliable RP-HPLC method for this compound determination involves a systematic approach to optimize separation and detection. pharmacophorejournal.compharmacophorejournal.com A typical method utilizes a C18 stationary phase, which provides a non-polar environment for the separation of analytes based on their hydrophobicity. pharmacophorejournal.comnih.govijprajournal.com The mobile phase generally consists of a mixture of an aqueous buffer and an organic modifier, such as methanol (B129727) or acetonitrile. pharmacophorejournal.comnih.gov The pH of the aqueous component is a critical parameter that influences the retention and peak shape of acidic compounds like this compound.
A study focused on quantifying this compound in vanilla extract employed an Agilent C18 Zorbax column (150 x 4.6 mm, 5µm particle size). pharmacophorejournal.com The separation was achieved using an isocratic mobile phase of phosphate (B84403) buffer (pH 2.45) and methanol in a 40:60 v/v ratio. pharmacophorejournal.com This method was developed and validated to be simple, reliable, and fast for the determination of this compound. pharmacophorejournal.compharmacophorejournal.com
Validation of the developed HPLC method is crucial to ensure its suitability for its intended purpose. This process involves a series of experiments to demonstrate that the method is accurate, precise, specific, linear, and robust. pharmaguideline.comscielo.br International guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for performing method validation. pharmacophorejournal.compharmaguideline.com
The optimization of chromatographic conditions is paramount for achieving desired separation efficiency, resolution, and analysis time. Key parameters that are systematically adjusted include:
Mobile Phase Composition: The ratio of the aqueous buffer to the organic modifier significantly impacts the retention time of this compound. A higher proportion of the organic solvent generally leads to a shorter retention time. The pH of the mobile phase is also critical; for acidic compounds like this compound, a lower pH (e.g., 2.45) ensures that the analyte is in its protonated, less polar form, leading to better retention on a reversed-phase column. pharmacophorejournal.com
Flow Rate: The flow rate of the mobile phase affects the analysis time and the efficiency of the separation. A typical flow rate for the analysis of this compound is 1.0 ml/min. pharmacophorejournal.com While a lower flow rate can improve resolution, it increases the run time.
Column Chemistry: The choice of the stationary phase is a critical factor. C18 columns are widely used for their hydrophobicity and ability to retain non-polar compounds. pharmacophorejournal.comnih.govijprajournal.com Other stationary phases, such as C8, may also be suitable depending on the specific requirements of the analysis. nih.govresearchgate.net The particle size of the stationary phase packing material also influences the column's efficiency; smaller particles generally provide higher efficiency but at the cost of higher backpressure. ijprajournal.com
Detection Wavelength: For UV detection, the wavelength should be selected at a point where the analyte has maximum absorbance to ensure high sensitivity. For this compound, a detection wavelength of 269 nm has been successfully used. pharmacophorejournal.compharmacophorejournal.com
An example of optimized chromatographic conditions for this compound analysis is presented in the table below.
Table 1: Optimized HPLC Conditions for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Agilent C18 Zorbax (150 x 4.6 mm, 5µm) pharmacophorejournal.com |
| Mobile Phase | Phosphate Buffer (pH 2.45) : Methanol (40:60 v/v) pharmacophorejournal.com |
| Elution | Isocratic pharmacophorejournal.com |
| Flow Rate | 1.0 ml/min pharmacophorejournal.com |
| Injection Volume | 10 µl pharmacophorejournal.com |
| Detector | PDA Detector pharmacophorejournal.com |
| Detection Wavelength | 269 nm pharmacophorejournal.com |
| Retention Time | 2.915 min pharmacophorejournal.com |
Method validation ensures that the analytical procedure is reliable and reproducible. The key validation parameters include:
System Suitability: This is performed to ensure that the chromatographic system is operating correctly. Parameters such as theoretical plates, tailing factor, and the relative standard deviation (%RSD) of replicate injections of a standard solution are evaluated. pharmacophorejournal.com
Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often determined by performing recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovery is calculated. pharmacophorejournal.comyoutube.com For a validated method for this compound, the mean percentage recovery was found to be within acceptable limits. pharmacophorejournal.com
Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the %RSD. Repeatability (intra-day precision) and intermediate precision (inter-day precision) are assessed. pharmacophorejournal.compharmaguideline.com
Specificity: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. pharmacophorejournal.comscielo.br In HPLC, this is often demonstrated by the absence of interfering peaks at the retention time of the analyte. scielo.br
Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. pharmaguideline.com A linear response for this compound has been demonstrated in the range of 50-150% of the standard amount. pharmacophorejournal.compharmacophorejournal.com
Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. pharmacophorejournal.comyoutube.com For the this compound method, slight changes in flow rate and temperature did not significantly affect the results. pharmacophorejournal.com
Table 2: Summary of HPLC Method Validation Parameters for this compound
| Validation Parameter | Description | Finding |
|---|---|---|
| System Suitability | Evaluates the performance of the HPLC system. pharmacophorejournal.com | The developed method passed all system suitability parameters. pharmacophorejournal.com |
| Accuracy | Closeness of the measured value to the true value. pharmacophorejournal.com | The method was found to be accurate, with mean percentage recovery within limits. pharmacophorejournal.com |
| Precision | Agreement between a series of measurements. pharmaguideline.com | The method demonstrated good precision. pharmacophorejournal.com |
| Specificity | Ability to measure the analyte in the presence of other components. pharmacophorejournal.com | The method was found to be specific for this compound. pharmacophorejournal.com |
| Linearity | Proportionality of the signal to the analyte concentration. pharmaguideline.com | The method produced linear responses in the range of 50-150%. pharmacophorejournal.compharmacophorejournal.com |
| Robustness | Insensitivity to small variations in method parameters. pharmacophorejournal.com | The method was found to be robust against slight changes in flow rate and temperature. pharmacophorejournal.com |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is often required to increase their volatility. ntnu.no
Isotope dilution GC-MS is a highly accurate method for the quantification of analytes. cabidigitallibrary.org This technique involves the addition of a known amount of a stable isotope-labeled internal standard to the sample. cabidigitallibrary.org The labeled standard is chemically identical to the analyte and therefore behaves similarly during sample preparation and analysis, correcting for any losses that may occur. cabidigitallibrary.org The ratio of the signal from the native analyte to the signal from the labeled internal standard is used for quantification, leading to highly precise and accurate results. elsevierpure.com This method has been successfully applied to the determination of fatty acids in various matrices. cabidigitallibrary.org
The analysis of volatile fatty acids (VFAs) like this compound by GC-MS requires careful consideration of several methodological aspects to ensure accurate and reliable results:
Sample Preparation: Proper sample preparation is crucial to isolate the VFAs from the sample matrix and to remove any interfering substances. creative-proteomics.comresearchgate.net This may involve extraction procedures using organic solvents. creative-proteomics.com
Derivatization: To increase the volatility of this compound for GC analysis, a derivatization step is often necessary. ntnu.no This involves converting the carboxylic acid group into a more volatile ester, such as a methyl or ethyl ester. ntnu.no
GC Conditions: The choice of the GC column and temperature program is critical for the separation of different VFAs. nih.govnih.gov A polar column is often used for the analysis of fatty acid methyl esters. nih.gov The temperature program is optimized to achieve good separation of all analytes in a reasonable time. nih.govnih.gov
MS Detection: The mass spectrometer can be operated in either full scan mode or selected ion monitoring (SIM) mode. nih.gov Full scan mode is useful for identifying unknown compounds, while SIM mode offers higher sensitivity and is used for the quantification of target analytes. nih.gov
Table 3: Compound Names
| Compound Name |
|---|
| Acetonitrile |
| This compound |
| Methanol |
Advanced Extraction and Separation Techniques for this compound Recovery
The efficient recovery of this compound from aqueous streams, particularly fermentation broths, is a critical aspect of its sustainable production. Advanced extraction and separation techniques are being developed to overcome the limitations of traditional methods, focusing on improved efficiency, selectivity, and environmental compatibility. These methodologies aim to concentrate the product and minimize the energy and chemical inputs in the downstream processing of this compound.
Reactive Extraction Processes Using Specific Extractants (e.g., Tri-n-butyl Phosphate, Quaternary Ammonium (B1175870) Chlorides)
Reactive extraction is a promising technique for recovering carboxylic acids from dilute aqueous solutions. This process involves the use of an extractant that chemically reacts with the acid to form a complex, which is then preferentially soluble in an organic phase.
Tri-n-butyl Phosphate (TBP): TBP is an organophosphorus extractant that has been studied for the reactive extraction of this compound. acs.orgacs.org The extraction mechanism involves the formation of acid-TBP complexes. sphinxsai.com Research has shown that the efficiency of extraction with TBP is influenced by the diluent used. acs.orgacs.org For instance, the use of TBP in various diluents like hexanol, octanol, and decanol (B1663958) has been investigated to understand the equilibrium characteristics and to design an efficient recovery process. acs.org Studies have reported that TBP can achieve high extraction efficiencies, with the distribution coefficients being a key parameter for evaluating performance. acs.orgsphinxsai.com The loading ratio, which is the moles of acid extracted per mole of extractant, is also a crucial factor, with values typically being less than 0.5, suggesting the formation of 1:1 acid-TBP complexes. sphinxsai.com
Quaternary Ammonium Chlorides: Quaternary ammonium compounds, such as Aliquat 336 (a form of methyltricaprylammonium chloride), are effective extractants for this compound. scirp.org These compounds can extract both the dissociated and undissociated forms of the acid through an anion exchange mechanism. scirp.orgresearchgate.net This characteristic makes them particularly attractive for extractive fermentation, where the pH can vary. scirp.org The chemical interaction between the amine and the acid molecules leads to the formation of acid-amine complexes in the organic phase, allowing for a higher extraction of acid from the aqueous phase. scirp.org The choice of diluent, such as xylene or methyl isobutyl ketone (MIBK), also plays a significant role in the extraction equilibrium. scirp.org
Table 1: Comparison of Extractants for this compound Recovery
| Extractant | Type | Mechanism | Key Findings |
|---|---|---|---|
| Tri-n-butyl Phosphate (TBP) | Organophosphorus | Complexation | Forms 1:1 acid-TBP complexes. sphinxsai.com Extraction efficiency is dependent on the diluent used. acs.orgacs.org |
| Aliquat 336 | Quaternary Ammonium Chloride | Anion Exchange | Extracts both dissociated and undissociated forms of this compound. scirp.orgresearchgate.net Effective in a range of pH values. scirp.org |
Evaluation of Green Diluents (e.g., Sunflower Oil, Soybean Oil) for Extraction Efficiency
Sunflower Oil and Soybean Oil: Studies have explored the use of sunflower oil and soybean oil as diluents for the reactive extraction of this compound with TBP. sphinxsai.comresearchgate.netnih.gov Research indicates that sunflower oil can be a more efficient diluent compared to soybean oil for this purpose. researchgate.netnitrkl.ac.in The extraction efficiency of this compound using TBP in sunflower oil was found to be as high as 91.3%. sphinxsai.com The use of these natural, non-toxic diluents is particularly advantageous for in-situ extraction from fermentation broths, as they are less likely to be harmful to the microorganisms. sphinxsai.comresearchgate.net While the extraction capacity of these green diluents might be slightly lower than some conventional solvents like decanol, their environmental benefits and biocompatibility make them a compelling choice for biorefinery applications. nitrkl.ac.inacs.org
Table 2: Extraction Efficiency of this compound using TBP in Different Diluents
| Diluent | Type | Extraction Efficiency (%) with TBP | Reference |
|---|---|---|---|
| Sunflower Oil | Green/Natural | Up to 91.3% | sphinxsai.com |
| Soybean Oil | Green/Natural | Lower than Sunflower Oil | sphinxsai.comnitrkl.ac.in |
| Rice Bran Oil | Green/Natural | Lower than Sunflower Oil | sphinxsai.com |
In-Situ Separation Strategies in Bioreactor Systems
In-situ product recovery (ISPR), also known as extractive fermentation, involves the continuous removal of a product from the bioreactor as it is being produced. nih.govacs.org This strategy can significantly improve the productivity of this compound fermentation by alleviating product inhibition, which occurs when high concentrations of this compound become toxic to the producing microorganisms. nih.govnih.gov
Several ISPR techniques have been explored for this compound production. Liquid-liquid membrane extraction is one such method where the fermentation broth is circulated on one side of a membrane, while an organic extractant flows on the other side, allowing for the continuous removal of this compound. nih.govacs.org This approach can reduce the need for pH-controlling agents like NaOH in the bioreactor. nih.govacs.org The integration of an in-line extraction system can lead to a more efficient and continuous production process. nih.gov
Electrodialysis as a Promising Separation Technology
Electrodialysis (ED) is an electrochemical membrane separation process that uses ion-exchange membranes and an electric potential to separate ions from a solution. nih.govacs.org It has emerged as a promising technology for the recovery and concentration of carboxylic acids like this compound from fermentation broths. nih.govnih.gov
In a typical ED system for this compound recovery, the carboxylate anions migrate across an anion exchange membrane towards the anode, leading to their concentration in a separate stream. nih.gov A key advantage of this technology is the ability to progressively acidify the concentrate solution, which can lead to the spontaneous phase separation of this compound as an immiscible oil at high purity. nih.govacs.org Studies have demonstrated the recovery of up to 60% of total carboxylic acids from a model fermentation broth, with the separated oily phase containing this compound at a purity of 76%. nih.govacs.org This method can be particularly suitable for in-line extraction in microbial electrosynthesis systems. nih.gov
Impact of Extraction Solvent Recovery on Overall Process Performance
Life cycle assessments have shown that the efficiency of solvent recovery is a critical factor. nih.govacs.org For instance, increasing the solvent recovery efficiency from 90% to 99% can substantially reduce the environmental impact of the process. acs.org High solvent recovery efficiencies, in the range of 98.5% to 99%, are considered feasible in pilot-scale systems. nih.govacs.org The choice of solvent and the method of recovery (e.g., distillation) are important design considerations. nih.gov For example, using a solvent with a high boiling point compared to this compound, such as oleyl alcohol, allows for the recovery of the solvent as a sump product after distilling off the more volatile this compound. nih.gov This enables the reuse of the solvent, thereby reducing costs and waste. nih.gov
Ecological and Environmental Performance Assessments of Caproic Acid Production
Life Cycle Assessment (LCA) of Biorefinery Processes for Caproic Acid
Life Cycle Assessment (LCA) is a critical tool for evaluating the environmental impacts associated with all stages of a product's life. For this compound produced in biorefineries, LCA provides a comprehensive overview of the environmental burdens, from raw material extraction to the final product.
Environmental Impact Analysis of Organic Waste Conversion to this compound
The conversion of organic waste into this compound via microbial chain elongation is a promising valorization strategy that aligns with circular economy principles. nih.gov A gate-to-gate LCA of producing 1 kg of this compound from mixed organic waste and ethanol (B145695) reveals several key environmental impact categories. nih.gov
Studies have analyzed the use of different organic waste feedstocks, such as the organic fraction of municipal solid waste (OFMSW) and supermarket food waste (SFW), in both lab-scale and pilot-scale systems. nih.govnih.gov The primary process involves the anaerobic degradation of organic waste to produce short-chain fatty acids (SCFAs) like acetate (B1210297) and butyrate (B1204436), which are then elongated to caproate by microorganisms with the addition of an electron donor, typically ethanol. nih.gov
Identification of Environmental Hotspots in Production Systems (e.g., Ethanol Use, Extraction Solvent Recovery)
LCAs of this compound production from organic waste have consistently identified two major environmental hotspots: the consumption of ethanol and the recovery of extraction solvents. nih.govnih.govacs.org
Extraction Solvent Recovery: The downstream process of extracting this compound from the fermentation broth often employs solvents. The efficiency of solvent recovery is a critical uncertainty that can substantially influence the life-cycle impacts. nih.govnih.govacs.org Inefficient recovery leads to higher solvent consumption and potential emissions, contributing significantly to the environmental burden. nih.govacs.org For instance, in lab-scale systems with lower solvent recovery efficiency, the environmental impact of the extraction process is a dominant factor. acs.org
Other contributing factors to the environmental impact include the use of chemicals for pH neutralization, such as sodium hydroxide (B78521) (NaOH) and hydrochloric acid (HCl). acs.org
Sustainability Metrics and Comparative Analysis of Production Pathways
Beyond the standard LCA impact categories, a broader set of sustainability metrics is necessary for a holistic assessment and comparison of different this compound production pathways. These metrics can encompass economic, social, and more nuanced environmental aspects.
A comparative analysis of different production technologies for this compound from food waste, specifically shunting and staged chain elongation processes, revealed that the staged technology has lower environmental impacts. frontiersin.org This highlights the importance of process design and optimization in improving the sustainability profile. Water and electricity consumption were identified as significant contributors to the environmental impacts in both technologies. frontiersin.org
The table below presents a comparative overview of key parameters for different this compound production scenarios.
| Production Scenario | Feedstock | Scale | Key Finding | Reference |
| Chain Elongation | Organic Fraction of Municipal Solid Waste (OFMSW) | Lab-scale | High environmental impact due to ethanol use and lower solvent recovery. | nih.gov |
| Chain Elongation | Supermarket Food Waste (SFW) | Lab-scale | Similar hotspots to OFMSW, but potential for in-situ ethanol formation. | nih.gov |
| Chain Elongation | Supermarket Food Waste (SFW) | Pilot-scale | Improved environmental performance due to higher solvent recovery efficiency. | nih.gov |
| Shunting Technology | Food Waste | Not Specified | Higher environmental impacts compared to staged technology. | frontiersin.org |
| Staged Technology | Food Waste | Not Specified | Lower environmental impacts, with water and electricity as key contributors. | frontiersin.org |
Integration of this compound Production into Circular Economy Models
The production of this compound from organic waste is inherently aligned with the principles of a circular economy, which aims to minimize waste and maximize the use of resources. nih.gov This bioprocess transforms low-value waste streams into a high-value platform chemical, thus closing material loops. theshifters.it
Several strategies can enhance the integration of this compound production into circular economy models:
Waste Valorization: Utilizing a wide range of organic wastes, including food waste, agricultural residues, and industrial by-products, as feedstock for this compound production is a cornerstone of this circular approach. nih.govresearchgate.net
Industrial Symbiosis: Creating synergies with other industries can further enhance circularity. ieabioenergyconference2021.org For example, a biorefinery producing this compound could be co-located with an ethanol production facility, where the by-products of one process can serve as inputs for the other. The "science of the leftovers" approach, where residual material and energy flows are exchanged between different sectors, increases resource efficiency and reduces climate impacts. ieabioenergyconference2021.org A well-known example of industrial symbiosis is the Kalundborg industrial park in Denmark, where partners exchange energy, water, and materials in closed loops.
By-product Valorization: The side streams and residues from the this compound production process should also be valorized. For instance, the nutrient-rich digestate remaining after fermentation can be used as a biofertilizer, returning valuable nutrients to the soil and reducing the need for synthetic fertilizers. frontiersin.org
Circular Business Models: The development of new business models is crucial for the successful implementation of circular bioeconomy principles. frontiersin.org These models can focus on creating value from waste, establishing biorefineries, and fostering resource exchange between different actors in the value chain. researchgate.netutfpr.edu.br
By adopting these strategies, the production of this compound can become a key component of a sustainable and circular bioeconomy, contributing to both economic growth and environmental protection.
Role of Caproic Acid in Non Human Biological Systems and Agricultural Research
Antimicrobial Efficacy and Mechanistic Studies in Microbial Systems
Investigation of Membrane Disruption and Other Antimicrobial Mechanisms
Caproic acid, like other short- and medium-chain fatty acids, exerts antimicrobial activity primarily by disrupting the integrity and function of microbial cell membranes. The mechanism involves the amphipathic nature of these fatty acids, allowing them to integrate into the lipid bilayer of cell membranes rsc.orgresearchgate.netbiorxiv.org. This integration can lead to several detrimental effects on the microbial cell:
Membrane Permeabilization and Disruption: this compound can increase membrane fluidity and alter its surface charge and hydrophobicity, leading to structural damage rsc.orgresearchgate.net. Research indicates that undissociated this compound can insert into the lipid bilayer, potentially causing lipid peroxidation and the destruction of the membrane structure acs.org. This disruption enhances membrane permeability, allowing for the uncontrolled transport of protons and ions, which compromises the transmembrane potential and pH gradient biorxiv.orgacs.orgtandfonline.com.
Cellular Leakage: The compromised membrane integrity results in the leakage of essential intracellular components, such as electrolytes and proteins, from the microbial cell acs.orgmdpi.com. This loss of cellular contents is a critical factor in cell inactivation and death.
Intracellular Acidification: At acidic pH, the undissociated form of this compound can diffuse across the cell membrane and dissociate within the cytoplasm, leading to intracellular acidification mdpi.comfrontiersin.org. This internal pH imbalance disrupts cellular biological activities, including DNA replication and energy metabolism, thereby inhibiting growth mdpi.com.
Metabolic Inhibition: Beyond direct membrane damage, this compound can interfere with energy metabolism and electron transport within the cell acs.org. It has also been identified as a histone deacetylase (HDAC) inhibitor, a mechanism that can influence cellular processes tandfonline.com.
Studies comparing different fatty acids have shown that medium-chain fatty acids, such as capric acid (10-carbon) and monocaprin, can cause larger changes in ionic permeability and structural damage to bacterial membranes compared to longer-chain fatty acids like lauric acid mdpi.comnih.gov. While specific comparative data for this compound versus other fatty acids in terms of precise membrane disruption magnitude is still being elucidated, its mechanism of action is consistent with the broader class of fatty acids that target and disrupt microbial membranes rsc.orgresearchgate.netbiorxiv.orgacs.orgtandfonline.commdpi.commdpi.com.
Research on this compound as a Plant Growth Promoter
This compound and its derivatives have demonstrated potential as plant growth promoters and resistance inducers. Research indicates that these compounds can influence various aspects of plant development and defense mechanisms.
Growth Promotion and Yield Enhancement: Studies have shown that specific amino acid derivatives of this compound, such as 2-amino-3-methylhexanoic acid, can significantly promote plant growth google.com. This compound, isolated from a plant pathogenic fungus, acts as a green and efficient biological source plant growth regulator. When applied via seed soaking or stem/leaf treatment, it has shown a notable positive effect on plant development google.com. For instance, in cucumber seedlings, treatment with 2-amino-3-methylhexanoic acid at concentrations ranging from 10 nM to 1000 nM effectively promoted root length and the number of roots google.com.
| Treatment (2-amino-3-methylhexanoic acid) | Root Length Increase (%) | Root Occurrence Number Increase (%) |
| 10 nM | 33 | 182 |
| 100 nM | 199 | 241 |
| 1000 nM | 154 | 153 |
This compound itself is also cited as a direct plant growth promoter transparencymarketresearch.comacs.orgnih.govresearchgate.net. It can enhance phosphorus uptake, promote seed germination, and support nutrient growth in crops mdpi.com.
Induced Resistance and Stress Tolerance: Hexanoic acid (this compound) has been identified as a resistance inducer in plants, acting as a "vaccine" to prime plant defense responses against pathogens and abiotic stresses ppjonline.orgresearchgate.net. It instigates systemic changes in plant metabolism by activating both the jasmonic acid (JA) and salicylic (B10762653) acid (SA) defense pathways ppjonline.orgresearchgate.net. This priming leads to stronger and more rapid activation of plant defenses upon subsequent stress ppjonline.org. Hexanoic acid has demonstrated effectiveness in inducing resistance against pathogens like Pseudomonas syringae and Botrytis cinerea in tomato plants researchgate.net. It can also counteract the action of phytotoxins that suppress SA-dependent defenses researchgate.net.
Role in Non-Human Fermentation Processes for Specialty Products (e.g., Chinese Baijiu Flavor Formation)
This compound plays a crucial role in the fermentation processes of certain specialty products, most notably in the production of Chinese Baijiu, a traditional distilled spirit. In this context, this compound serves as a vital precursor for the synthesis of ethyl caproate (ethyl hexanoate), a key aroma compound responsible for the characteristic fruity, floral, and sweet notes in strong-flavor Baijiu nih.govfrontiersin.orgcibd.org.ukresearchgate.netd-nb.infomdpi.com.
Precursor to Ethyl Caproate: During the anaerobic solid-state fermentation of Baijiu, various microorganisms, particularly bacteria, metabolize substrates like ethanol (B145695), acetic acid, glucose, and lactic acid to produce this compound nih.govresearchgate.netbohrium.comwikipedia.org. This compound then undergoes an esterification reaction with ethanol, often facilitated by ester-producing bacteria or enzymes, to form ethyl caproate nih.govfrontiersin.orgd-nb.info. The concentration of ethyl caproate is a significant determinant of the quality and flavor profile of strong-flavor Baijiu nih.govresearchgate.net.
Microbial Involvement: this compound-producing bacteria, such as Clostridium kluyveri and Enterococcus casseliflavus, are integral to this process nih.govresearchgate.netbohrium.com. These bacteria utilize pathways like reverse β-oxidation to synthesize this compound researchgate.net. The fermentation environment, particularly the "pit mud" used in traditional Baijiu brewing, harbors a diverse microbial community, including those that promote this compound production. For instance, methanogenic bacteria can promote the growth of this compound-producing bacteria like Clostridia cibd.org.uk.
Flavor Contribution: Ethyl caproate is one of the most abundant ester compounds in strong-flavor Baijiu, with high-quality varieties containing over 200 mg/L frontiersin.org. The presence of this compound and its subsequent conversion to ethyl caproate contribute significantly to the complex aroma profile, which is highly valued in Baijiu production nih.govfrontiersin.orgcibd.org.ukd-nb.infomdpi.com. While other short- and medium-chain fatty acids like octanoic acid and decanoic acid also contribute to flavor profiles in fermented products, this compound's role as a direct precursor to ethyl caproate is particularly prominent in Baijiu mdpi.commdpi.comakjournals.com.
Synthesis and Characterization of Caproic Acid Derivatives for Advanced Research
Esterification Reactions and Synthesis of Caproic Acid Esters
Esterification is a fundamental reaction for modifying this compound, leading to compounds with altered physical and chemical properties.
Synthesis of Flavor and Fragrance Precursors (e.g., Ethyl Caproate, Citronellyl Caproate, Geranyl Caproate)
This compound readily reacts with alcohols to form esters, many of which are valuable components in the flavor and fragrance industry. The esterification of this compound with ethanol (B145695) yields ethyl caproate, known for its fruity aroma and use as a flavoring agent , google.com.
More complex esters, such as citronellyl caproate and geranyl caproate, are synthesized by reacting this compound with citronellol (B86348) and geraniol (B1671447), respectively. These reactions are typically catalyzed by bases like sodium hydroxide (B78521) (NaOH) kemdikbud.go.id, orientjchem.org. For instance, the esterification of this compound from palm kernel oil with citronellol and geraniol has been successfully carried out using NaOH as a catalyst, often at elevated temperatures (e.g., 80°C for 8 hours) kemdikbud.go.id, orientjchem.org. Spectroscopic methods, including IR, MS, and ¹H-NMR, are employed to confirm the successful synthesis of these ester products kemdikbud.go.id.
Table 1: Synthesis of this compound Esters
| Ester Name | Alcohol Component | This compound Source | Catalyst | Conditions (Temp/Time) | Yield (%) | Reference(s) |
| Citronellyl Caproate | Citronellol | Palm kernel oil | NaOH | 80°C for 8 hours | 50.48 | kemdikbud.go.id, orientjchem.org |
| Geranyl Caproate | Geraniol | Palm kernel oil | NaOH | 80°C for 8 hours | 77.72 | orientjchem.org |
| Ethyl Caproate | Ethanol | - | - | - | - | , google.com |
Synthesis of Hexyl Derivatives and Other Chemical Intermediates
This compound serves as a precursor for various chemical intermediates and derivatives. Industrially, it is used in the manufacture of hexylphenols and other hexyl derivatives atamanchemicals.com, atamankimya.com, atamanchemicals.com. Furthermore, the synthesis of hexanoates and caproates, which are salts and esters of this compound, are also significant chemical pathways atamanchemicals.com, atamankimya.com, atamanchemicals.com. The modification of the acid moiety of esters, as well as the preparation of dicarboxylic acid-terminated dialkane ethers, represent other areas where this compound derivatives function as intermediates or are synthesized from related compounds google.com.
In Silico Computational Analysis of Derivative Properties
Computational methods play a crucial role in predicting the properties of synthesized this compound derivatives before extensive experimental validation. These analyses focus on pharmacokinetic profiles and molecular characteristics.
Predictive Modeling of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles
In silico studies are extensively used to evaluate the ADME properties of this compound derivatives. These analyses utilize computational tools to predict how a compound might be absorbed, distributed, metabolized, and excreted by the body kemdikbud.go.id, unpad.ac.id, researchgate.net, mdpi.com, ijbpas.com. Such predictive modeling is essential for identifying potential drug candidates and understanding their behavior in biological systems. Studies have shown that certain this compound ester derivatives satisfy the Lipinski rule of five and exhibit favorable ADME profiles, suggesting good oral bioavailability and low tissue distribution kemdikbud.go.id, researchgate.net, mdpi.com.
Assessment of Drug-Likeness and Molecular Properties
Beyond ADME, the "drug-likeness" of this compound derivatives is assessed using various computational filters and rules, such as Lipinski's rule of five kemdikbud.go.id, mdpi.com, ijbpas.com. This rule provides guidelines for predicting oral bioavailability based on molecular weight, lipophilicity (log P), hydrogen bond donors, and hydrogen bond acceptors. For example, citronellyl caproate and geranyl caproate have been predicted to be compliant with Lipinski's rule of five, indicating their potential as drug-like molecules kemdikbud.go.id, researchgate.net. These analyses also include predicting properties like aqueous solubility and potential toxicity, such as carcinogenicity kemdikbud.go.id, mdpi.com.
Investigation of Biological Activities of this compound Derivatives in In Vitro Cell Line Models (e.g., P388 Murine Leukemia Cancer Cell Lines)
The biological activities of this compound derivatives, particularly their cytotoxic effects, are investigated using in vitro cell line models. The P388 murine leukemia cancer cell line is frequently used for evaluating the anticancer potential of these compounds kemdikbud.go.id, researchgate.net, orientjchem.org, researchgate.net, nih.gov, mdpi.com.
Research has demonstrated that ester derivatives of this compound can exhibit enhanced anticancer activity compared to the parent this compound when tested against P388 cells kemdikbud.go.id, researchgate.net. For instance, citronellyl caproate has shown potent cytotoxic activity, with reported IC50 values as low as 4.15 x 10⁻² µM kemdikbud.go.id, researchgate.net. Geranyl caproate has also displayed significant activity, with IC50 values reported around 11 x 10⁻² µM kemdikbud.go.id, researchgate.net, or 27.996 µg/mL researchgate.net. These findings suggest that the esterification of this compound with monoterpenes like citronellol and geraniol can lead to compounds with promising chemotherapeutic potential for leukemia researchgate.net.
Table 2: In Vitro Cytotoxic Activity against P388 Murine Leukemia Cancer Cell Lines
| Compound Name | IC50 Value | Reference(s) |
| Citronellyl Caproate | 4.15 x 10⁻² µM | kemdikbud.go.id, researchgate.net |
| Geranyl Caproate | 11 x 10⁻² µM | kemdikbud.go.id, researchgate.net |
| Citronellyl Caproate | 10.63 µg/mL | researchgate.net |
| Geranyl Caproate | 27.996 µg/mL | researchgate.net |
Theoretical and Computational Studies of Caproic Acid
Molecular Modeling and Simulation of Caproic Acid Interactions in Various Environments
Molecular modeling and simulation techniques, particularly molecular dynamics (MD), are employed to investigate the interfacial properties and interactions of this compound (also known as hexanoic acid) with other materials. These simulations provide a microscopic view of how this compound molecules arrange themselves and interact with surfaces and polymers.
One area of study involves the use of this compound as a surface modifier for nanoparticles, such as aluminum oxide (Al₂O₃), to improve their dispersion in polymer matrices. aip.org All-atom MD simulations have been used to explore the interfacial structure and affinity between this compound-modified Al₂O₃ and various polymer melts, including polypropylene (B1209903) (PP), polystyrene (PS), and poly(methyl methacrylate) (PMMA). aip.orgresearchgate.net
Key findings from these simulations include:
Effect of Surface Coverage: The affinity between the modified nanoparticle and the polymer, quantified by the work of adhesion (Wadh), is improved at lower surface coverage of this compound. This is attributed to better penetration of the polymer into the modifier layer. aip.org
Polymer Interaction: The strength of the interaction depends significantly on the type of polymer. The work of adhesion was found to increase in the order of PP < PS < PMMA, reflecting the different intermolecular forces between this compound and each polymer. aip.org
Modifier Conformation: Simulations reveal the arrangement and density distribution of the this compound molecules on the surface, showing how the modifier layer's height and structure are influenced by factors like modifier length and surface coverage. aip.org
These computational studies are crucial for designing and optimizing polymer nanocomposites by providing a fundamental understanding of the interfacial interactions that govern the material's bulk properties. aip.orgresearchgate.net
Thermodynamic and Kinetic Analysis of this compound Separation Processes (e.g., Reactive Extraction Equilibria)
The recovery of this compound from aqueous solutions, such as fermentation broths or industrial wastewater, is of significant commercial and environmental interest. researchgate.net Theoretical analysis of separation processes like reactive liquid-liquid extraction (LLE) is vital for designing efficient and economical recovery systems. scirp.orgnih.gov
Reactive extraction involves using an extractant that chemically reacts with the this compound, forming a complex that is more soluble in the organic solvent phase. This enhances the separation efficiency. scirp.orgscirp.org Thermodynamic and kinetic analyses of these systems focus on determining key equilibrium parameters.
A study on the reactive extraction of this compound using the quaternary amine Aliquat-336 in solvents like methyl isobutyl ketone (MIBK) and xylene provides valuable equilibrium data. researchgate.netscirp.org The performance of the extraction is evaluated using parameters such as the distribution coefficient (K_D), the degree of extraction (%E), and the loading ratio (Z).
Distribution Coefficient (K_D): Represents the ratio of the total concentration of this compound in the organic phase to that in the aqueous phase. Higher values indicate better extraction.
Degree of Extraction (%E): The percentage of this compound transferred from the aqueous phase to the organic phase.
Loading Ratio (Z): Indicates the moles of this compound extracted per mole of the extractant in the organic phase.
| Solvent | Distribution Coefficient (K_D) Range | Degree of Extraction (%E) Range |
|---|---|---|
| MIBK | 13.5 - 48 | 93% - 98% |
| Xylene | 3.39 - 13.5 | 77% - 93% |
The results indicated that MIBK is a more effective solvent than xylene for the physical extraction of this compound. scirp.org
Further thermodynamic modeling is applied to correlate experimental LLE data. For the ternary system of water, this compound, and undecan-1-ol, thermodynamic models like UNQUAC (Universal Quasi-Chemical) and NRTL (Non-Random Two-Liquid) have been used to successfully correlate the experimental tie-line data. physchemres.org Such models are essential for process simulation and design. The high values for distribution coefficients and separation factors in this system confirmed the suitability of undecan-1-ol for this compound purification. physchemres.org
| Parameter | Value Range |
|---|---|
| Distribution Coefficient | 23.2 - 49.4 |
| Separation Factor | 678 - 904 |
| Extraction Efficiency | > 96% |
Theoretical Approaches to Enzyme Kinetics and Substrate Specificity in Biosynthesis Pathways
Computational methods are increasingly used to understand the mechanisms of enzymes involved in fatty acid biosynthesis, including pathways that can produce this compound. nih.gov These theoretical approaches provide insights into enzyme kinetics and the structural basis for substrate specificity, which are critical for enzyme engineering and the development of novel biosynthetic pathways. researchgate.netresearchgate.net
Key computational techniques include:
Molecular Docking: This method predicts the preferred orientation of a substrate when bound to an enzyme's active site. It is a valuable tool for initial screening and for understanding how different substrates, such as the precursors for this compound, fit within the enzyme. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations model the dynamic behavior of the enzyme-substrate complex over time. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the substrate in the active site and are crucial for catalysis. researchgate.netrsc.org They help explain how an enzyme's structure dictates its specificity.
Quantum Mechanical/Molecular-Mechanical (QM/MM) Calculations: This hybrid approach is used to model the chemical reaction itself. The reactive part of the system (the substrate and key active site residues) is treated with high-accuracy quantum mechanics, while the rest of the enzyme is modeled using classical molecular mechanics. rsc.org QM/MM calculations can determine reaction energy barriers, identify transition states, and elucidate the catalytic mechanism, explaining why an enzyme prefers one substrate over another. rsc.org
For instance, computational studies on acyltransferase (AT) domains from polyketide synthases (PKSs), which select short-chain carboxylic acid thioesters as building blocks, have used MD and QM/MM to understand substrate specificity. rsc.org These studies have shown that hydrophobic interactions between active site residues and the substrate's acyl group significantly influence recognition and that the nucleophilic attack on the thioester is the rate-limiting step. rsc.org Similarly, MD simulations of the ketoacyl synthase (KS) domain in fatty acid synthase have identified key amino acid residues that dictate substrate specificity and the speed of fatty acid production. researchgate.net
These theoretical approaches complement experimental kinetic studies by providing a detailed, atomistic view of the catalytic process, guiding efforts to engineer enzymes with altered or improved specificity for producing target molecules like this compound. nih.govresearchgate.net
Emerging Research Frontiers and Future Directions for Caproic Acid
Development of Novel Biorefinery Concepts for Integrated Caproic Acid Production
The future of this compound production lies in its seamless integration into biorefinery models that valorize low-cost, non-food feedstocks. A prominent concept is the utilization of mixed organic waste, such as the organic fraction of municipal solid waste (OFMSW) and supermarket food waste (SFW), as a primary substrate. acs.orgnih.govacs.org This approach involves a microbial fermentation process known as chain elongation, where short-chain fatty acids (SCFAs) derived from the waste are elongated to medium-chain fatty acids (MCFAs) like this compound using an electron donor, typically ethanol (B145695). nih.govacs.org
Research has demonstrated the feasibility of this process in both lab and pilot-scale systems, highlighting the potential to convert problematic waste streams into a valuable chemical. acs.orgnih.gov Another innovative biorefinery concept involves the integration of syngas fermentation with the carboxylate platform. In this model, ethanol and acetic acid produced from syngas fermentation can serve as the direct feedstock for chain elongation to produce this compound, creating a synergistic pathway from gaseous carbon sources to liquid biochemicals. researchgate.net These integrated models not only offer a sustainable production route for this compound but also contribute to waste management and a circular economy. nih.gov
Advanced Bioprocess Engineering for Enhanced Production Efficiency and Purity
To elevate the economic viability of this compound bioproduction, significant advancements in bioprocess engineering are being pursued. A key challenge is overcoming product toxicity, which can inhibit microbial activity at high concentrations. researchgate.net To address this, researchers are developing in-line product extraction methods to continuously remove this compound from the fermentation broth. nih.gov Techniques such as pertraction-based continuous product removal are being investigated to maintain low product concentrations in the bioreactor, thereby enhancing productivity. researchgate.net
Furthermore, the development of high-rate production systems is a major focus. One promising approach is the use of fermentative expanded granular sludge bed reactors. This technology has demonstrated the ability to achieve sustained high-rate production of this compound from agro-industrial sidestreams like thin stillage. rsc.org Microbial granulation promotes high biomass retention and process stability, leading to impressive volumetric production rates. rsc.org These advanced bioprocess engineering strategies are crucial for improving the efficiency and purity of bio-based this compound, making it more competitive with traditional production methods.
Exploration of Undiscovered Microbial Strains and Optimized Consortia
The heart of this compound bioproduction lies within the microbial catalysts. Research is actively exploring both pure cultures and microbial consortia to enhance production capabilities. Clostridium kluyveri has historically been a key microorganism studied for its ability to produce this compound. jst.go.jpmdpi.com However, the exploration of novel strains is uncovering new possibilities. For instance, Ruminococcaceae bacterium CPB6, isolated from pit mud, has shown a remarkable ability to produce high titers of this compound from lactate-containing wastewater. researchgate.netbohrium.comfrontiersin.org Another promising isolate is Rummeliibacillus suwonensis 3B-1, which can utilize not only ethanol but also glucose and other carbon sources for this compound synthesis. nih.gov
Beyond single strains, the design and optimization of microbial consortia are gaining traction. A simplified consortium comprising Clostridium kluyveri, C. butyricum, and C. tyrobutyricum demonstrated high-level this compound production by synergistically converting lactic acid and ethanol. nih.gov The advantage of such consortia lies in their robustness and ability to perform complex conversions, such as the degradation of lactic acid to produce this compound in the presence of glucose by a consortium dominated by Caproicibacterium lactatifermentans. doaj.org The exploration of these new microbial resources is paving the way for more efficient and versatile bioproduction platforms.
Microorganisms in this compound Production
| Microorganism/Consortium | Key Characteristics | Reported Production/Yield | Reference |
|---|---|---|---|
| SimpCom3 Consortium (C. kluyveri, C. butyricum, C. tyrobutyricum) | Co-utilizes lactic acid and ethanol; pH self-regulation. | 14.62 ± 0.48 g/L | nih.gov |
| CAPBC J30 Consortium (Clostridium genus dominant) | Isolated from liquor distillery's pit mud. | Up to 5024.11 mg/L | jst.go.jp |
| Ruminococcaceae bacterium CPB6 | Utilizes lactate (B86563) as an electron donor. | 16.6 g/L | bohrium.com |
| Rummeliibacillus suwonensis 3B-1 | Can use ethanol, glucose, and other carbon sources. | 4.627 g/L (optimized) | nih.gov |
Design and Implementation of Integrated Production-Separation Systems
Another promising approach is the combination of in-line extraction with membrane electrolysis. This integrated system can potentially avoid the need for external acid addition for product recovery by generating the necessary protons electrochemically. nih.gov For downstream processing, a cascade approach involving solid-liquid separation followed by liquid-liquid extraction (LLE) has been demonstrated. frontiersin.orgnih.gov In one study, oleyl alcohol was used as an effective solvent for extracting this compound from a particle-free fermentation broth, achieving an extraction efficiency of 85%. frontiersin.orgnih.gov The development of these integrated systems is essential for achieving a cost-effective and environmentally friendly downstream process.
Separation Techniques for this compound Recovery
| Technique | Description | Key Findings/Advantages | Reference |
|---|---|---|---|
| Liquid-Liquid Extraction (LLE) with Oleyl Alcohol | Extraction of this compound from fermentation broth. | 85% extraction efficiency for this compound. | frontiersin.orgnih.gov |
| In-line Liquid-Liquid Membrane Extraction | Continuous removal of this compound during fermentation. | Reduces product inhibition. | acs.orgnih.gov |
| Membrane Electrolysis | Combined with in-line extraction for recovery. | Avoids external acid supply. | nih.gov |
Expanding the Scope of Non-Human Biological Applications
While this compound has established applications in flavors and fragrances, emerging research is uncovering its potential in a broader range of non-human biological applications. atamankimya.comwikipedia.org Its antimicrobial properties are of significant interest. acs.org Studies have shown that this compound can inhibit the growth of various microorganisms, including Saccharomyces cerevisiae, Escherichia coli, and Staphylococcus aureus. researchgate.net This makes it a potential candidate for use as a natural preservative.
In agriculture, this compound is being explored as a plant growth promoter and for disease control. acs.orgpanoleo.com Recent research has demonstrated that this compound produced by a synthetic microbial community can inhibit potato dry rot disease by targeting the fungus Fusarium solani. mdpi.com The mycelial growth of the fungus was inhibited by 77.54% after treatment with this compound. mdpi.com Furthermore, its use as a feed additive in livestock can improve feed conversion efficiency and animal health. acs.orgnih.gov These expanding applications highlight the potential of this compound to contribute to more sustainable practices in agriculture and animal husbandry.
In-depth Mechanistic Studies of this compound's Biological Activities
A deeper understanding of the mechanisms underlying this compound's biological activities is crucial for optimizing its existing applications and discovering new ones. As a precursor to ethyl caproate, the main flavor compound in strong-flavor baijiu, its biosynthesis by microorganisms in pit mud is a key area of study. frontiersin.orgnih.gov The metabolic pathways, particularly the reverse β-oxidation pathway used by bacteria like Clostridium kluyveri to extend the carboxylic acid chain, are being elucidated. frontiersin.orgnih.gov
The antimicrobial action of this compound is another area of active investigation. Like other medium-chain fatty acids, it is known to disrupt cell membranes and lower the internal pH of microbial cells, leading to growth inhibition. nih.gov However, the specific molecular targets and the full extent of its impact on microbial physiology are still being explored. Further mechanistic studies will provide valuable insights into its mode of action, enabling the development of more effective and targeted applications.
Economic Feasibility and Market Analysis for Industrial Scale-Up of Bioproduction
The successful industrial-scale production of bio-based this compound is contingent upon its economic feasibility. The global this compound market is projected to experience steady growth, with estimates suggesting it could reach between $106.4 million and $970 million by the mid-2030s, driven by increasing demand in the food and beverage, chemical, and pharmaceutical sectors. rootsanalysis.comglobenewswire.com The rising demand for bio-based and sustainable chemicals is a significant market driver. researchandmarkets.com
However, techno-economic assessments have indicated that the current performance of pilot-scale bioproduction systems, in terms of productivity and conversion efficiency, is not yet sufficient to be competitive with current market prices. researchgate.net Key cost drivers identified include feedstock cost, capital expenditure (CAPEX), and electricity consumption. researchgate.net To achieve economic viability, future research must focus on increasing process efficiency, reducing investment costs, and utilizing low-cost, residual feedstocks. researchgate.net Life cycle assessments have also highlighted the significant environmental impact of inputs like ethanol, emphasizing the need to reduce their use and improve the recovery of extraction solvents. nih.govacs.org Continued innovation in bioprocess technology and biorefinery concepts will be paramount to realizing the full economic and environmental potential of bio-based this compound.
Global this compound Market Projections
| Projected Value | Timeframe | CAGR | Source |
|---|---|---|---|
| $358.8 Million | by 2030 | 6.9% (2024-2030) | researchandmarkets.com |
| $970 Million | by 2035 | 6.37% (2025-2035) | rootsanalysis.com |
| $106.4 Million | by 2034 | 5.4% (2024-2034) | globenewswire.com |
Q & A
Q. What analytical methods are commonly used to quantify caproic acid in fermentation samples?
this compound quantification typically employs gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). GC-MS is preferred for volatile fatty acids due to its high sensitivity, with specific spectral signatures (e.g., retention times and fragmentation patterns) for this compound identification . For non-derivatized samples, LC-MS/MS in negative ionization mode provides accurate quantification, especially in complex matrices like anaerobic fermentation broths . Ensure calibration with internal standards (e.g., deuterated analogs) to mitigate matrix effects.
Q. What microbial pathways are primarily responsible for this compound synthesis in anaerobic environments?
The dominant pathway is chain elongation (CE) , where short-chain fatty acids (SCFAs) like acetate and butyrate are extended using ethanol or lactate as electron donors. Clostridium kluyveri is a well-studied model organism, converting ethanol and acetate to butyrate and subsequently this compound via the reverse β-oxidation pathway . Recent studies also highlight Caproicibacter spp. as key contributors, utilizing glucose directly through acetyl-CoA intermediates .
Q. What are the key considerations in designing experiments to isolate this compound-producing microbial strains?
- Screening protocols : Use selective media with this compound precursors (e.g., ethanol, acetate) and pH indicators to detect acid production. Strain BF-1 (Enterococcus casseliflavus) was isolated via this method, yielding 0.88 g/L this compound .
- Genomic validation : Perform 16S rRNA sequencing for taxonomic identification and whole-genome sequencing to annotate CE-related genes (e.g., thiolases, acyl-CoA dehydrogenases) .
- Statistical rigor : Apply ANOVA or similar tests to compare yields across experimental groups, ensuring p < 0.05 for significance .
Advanced Research Questions
Q. How can researchers optimize fermentation conditions to enhance this compound yield from organic waste substrates?
Optimization involves:
- Substrate ratio : A 2:1 ethanol-to-acetate ratio maximizes C. kluyveri activity, achieving 8.17 g/L this compound in methanogenesis-inhibited systems .
- Co-culture systems : Pairing C. kluyveri with hydrogenotrophic methanogens (e.g., Methanogen 166) reduces inhibitory hydrogen accumulation, improving yields by 40% via interspecies hydrogen transfer .
- pH control : Maintain pH 5.5–6.0 to favor CE over competing pathways (e.g., acetogenesis) .
Q. How do co-culture systems impact this compound production efficiency compared to monocultures?
Co-cultures (e.g., C. kluyveri + methanogens) enhance efficiency by stabilizing redox conditions. Methanogens consume excess hydrogen, alleviating feedback inhibition on C. kluyveri’s hydrogen-producing pathways. This symbiosis increases cell density and this compound titer by 50% in controlled bioreactors . To validate, measure hydrogen partial pressure and metabolite fluxes using stoichiometric models (e.g., metabolic flux analysis) .
Q. What methodologies address discrepancies in reported metabolic pathways for this compound production across bacterial strains?
- Comparative genomics : Identify conserved gene clusters (e.g., cap operons) in Caproicibacter spp. versus Clostridium spp. to resolve pathway variations .
- Isotopic tracing : Use C-labeled substrates (e.g., glucose or ethanol) to track carbon flow in novel strains like Enterococcus casseliflavus BF-1 .
- Enzyme assays : Quantify thiolase and acyl-CoA dehydrogenase activities in vitro to confirm pathway dominance under different substrates .
Methodological Notes
- Data contradictions : Discrepancies in this compound yields often stem from variations in microbial consortia, substrate purity, or dissolved hydrogen levels. Replicate experiments under strictly controlled anaerobic conditions .
- Reporting standards : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental protocols, ensuring reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
